molecular formula C6H14N2O B072174 o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine CAS No. 1123-05-3

o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine

Cat. No. B072174
CAS RN: 1123-05-3
M. Wt: 130.19 g/mol
InChI Key: PYXHZSPWJIANNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine, also known as PEHA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

O-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine acts as a reducing agent by donating electrons to the substrate, which leads to the reduction of the substrate. This mechanism has been used in the synthesis of metal nanoparticles, where o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine is used as a reducing agent to produce stable and uniform nanoparticles.
Biochemical and Physiological Effects:
o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine has been shown to have antioxidant properties and can scavenge free radicals. o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine has also been shown to inhibit the growth of cancer cells and has potential applications in cancer therapy. In addition, o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine has been shown to have anti-inflammatory properties and can reduce inflammation in different tissues.

Advantages and Limitations for Lab Experiments

O-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine is a versatile compound that can be used in various scientific research applications. It is easy to synthesize and has a high purity, which makes it an ideal compound for lab experiments. However, o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine is sensitive to air and moisture, which can affect its stability and reactivity.

Future Directions

There are several future directions for the use of o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine in scientific research. o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine can be used in the synthesis of novel materials, such as metal-organic frameworks and coordination polymers. o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine can also be used in the development of new drugs for the treatment of cancer and other diseases. Furthermore, o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine can be used in the study of the mechanism of action of different enzymes and proteins, which can lead to the development of new therapies and treatments.

Synthesis Methods

O-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine can be synthesized using different methods, including the reaction of hydroxylamine with 2-pyrrolidinone or reaction of hydroxylamine with 2-pyrrolidone-5-carboxylic acid. These methods have been used to produce high yields of o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine with purity greater than 95%.

Scientific Research Applications

O-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine has been used in various scientific research applications, including the synthesis of metal nanoparticles, as a reducing agent in organic synthesis, and as a ligand in coordination chemistry. o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine has also been used in the study of the mechanism of action of different enzymes and proteins.

properties

CAS RN

1123-05-3

Product Name

o-(2-Pyrrolidin-1-yl-ethyl)-hydroxylamine

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

O-(2-pyrrolidin-1-ylethyl)hydroxylamine

InChI

InChI=1S/C6H14N2O/c7-9-6-5-8-3-1-2-4-8/h1-7H2

InChI Key

PYXHZSPWJIANNK-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCON

Canonical SMILES

C1CCN(C1)CCON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.